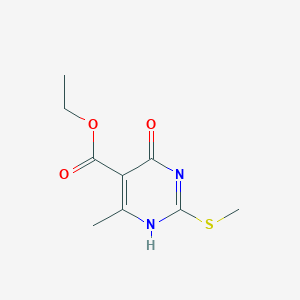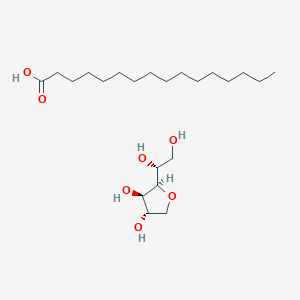
5-Trifluoromethyl-3h-pyrazol-3-one
Descripción general
Descripción
5-Trifluoromethyl-3h-pyrazol-3-one: is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 5-position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethyl-3h-pyrazol-3-one typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The reaction is carried out in a refluxing mixture of methanol and water for three hours, followed by work-up and distillation to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable regioselective approaches. For instance, lithiation followed by electrophilic trapping in batch or flow mode is a common method . Bromination with N-bromosuccinimide (NBS) and subsequent functionalization are also used to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 5-Trifluoromethyl-3h-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: Alkylation with alkyl iodides in dimethylformamide (DMF) to form N-alkyl pyrazoles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Alkylation: Alkyl iodides in DMF.
Bromination: NBS in DMF.
Major Products:
N-alkyl pyrazoles: Formed through alkylation reactions.
Bromopyrazoles: Produced via bromination.
Aplicaciones Científicas De Investigación
Chemistry: 5-Trifluoromethyl-3h-pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic systems . Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine: The compound exhibits various biological activities, including antibacterial, anti-inflammatory, and anticancer properties . It is also used in drug discovery and development due to its ability to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials . Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and fungicides .
Mecanismo De Acción
The mechanism of action of 5-Trifluoromethyl-3h-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
2,4-Dihydro-3H-pyrazol-3-one: Another pyrazole derivative with similar structural features.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: A related compound with a phenyl group at the 1-position.
Uniqueness: 5-Trifluoromethyl-3h-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity . The trifluoromethyl group significantly enhances its lipophilicity and stability, making it more effective in various applications compared to its analogs .
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALMTKIWOHXEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B7944792.png)

![benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7944799.png)



![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)




![endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B7944878.png)
![5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7944884.png)

